4-Phenoxybut-2-yn-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-phenoxybut-2-yn-1-ol |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2 |
InChI Key |
HXFSSJXRCCRQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenoxybut-2-yn-1-ol: Synthesis, Properties, and Potential Applications
Introduction and Chemical Identity
4-Phenoxybut-2-yn-1-ol is an aromatic propargyl ether derivative. Its structure incorporates a terminal primary alcohol and a central alkyne functionality, tethered to a phenoxy group. This combination of a reactive alcohol, a versatile alkyne, and a stable aromatic moiety makes it an attractive building block for the synthesis of more complex molecules. Due to its likely novelty, a registered CAS number is not available at the time of this publication.
Systematic IUPAC Name: this compound
Molecular Formula: C₁₀H₁₀O₂
Molecular Weight: 162.19 g/mol
Molecular Structure
The molecular structure of this compound consists of a but-2-yn-1-ol backbone. A phenoxy group (-O-Ph) is attached to the C4 position, and a hydroxyl group (-OH) is present at the C1 position. The central feature is the carbon-carbon triple bond between C2 and C3.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct and logical approach is a modified Williamson ether synthesis, which is a widely used method for preparing ethers from an organohalide and an alkoxide.[1][2][3] An alternative, the Mitsunobu reaction, offers a different pathway for the formation of the ether linkage.[4][5]
Synthetic Strategy: Modified Williamson Ether Synthesis
This proposed synthesis involves two main steps: the mono-protection of but-2-yne-1,4-diol and the subsequent etherification with phenol.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Mono-protection of But-2-yne-1,4-diol
-
To a stirred solution of but-2-yne-1,4-diol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-TBDMS protected but-2-yne-1,4-diol.
Causality: The use of a bulky protecting group like TBDMS allows for selective mono-protection of one of the primary alcohols of the symmetrical but-2-yne-1,4-diol. Imidazole acts as a base to deprotonate one hydroxyl group, facilitating its reaction with the silyl chloride, and also catalyzes the silylation.
Step 2: Conversion of the Free Hydroxyl to a Tosylate
-
Dissolve the mono-protected diol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridine (1.5 eq.) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the mono-protected, mono-tosylated product.
Causality: The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 3: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of phenol (1.1 eq.) in THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.
-
Cool the mixture back to 0 °C and add a solution of the mono-protected, mono-tosylated but-2-yne-1,4-diol (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The strongly basic sodium hydride deprotonates the phenol to form the more nucleophilic phenoxide ion.[6] This phenoxide then displaces the tosylate leaving group in an Sₙ2 reaction to form the desired ether linkage.[1][3]
Step 4: Deprotection of the Silyl Ether
-
Dissolve the protected this compound (1.0 eq.) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product, this compound.
Causality: TBAF is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon. This step selectively removes the TBDMS protecting group to reveal the primary alcohol.
Physicochemical Properties and Characterization
The following table summarizes the predicted and expected physicochemical properties of this compound based on its structure.
| Property | Predicted/Expected Value | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar propargyl ethers. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Sparingly soluble in water. | The phenoxy group increases lipophilicity. |
| Boiling Point | > 200 °C (estimated) | Expected to be relatively high due to the molecular weight and polar functional groups. |
| ¹H NMR | Characteristic peaks for aromatic protons, methylene protons adjacent to the oxygen and alkyne, and the methylene protons of the alcohol. | The exact chemical shifts would require experimental determination. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the acetylenic carbons, and the two methylene carbons. | |
| IR Spectroscopy | Characteristic absorptions for O-H (alcohol), C≡C (alkyne), C-O (ether), and aromatic C-H and C=C stretching. |
Potential Applications in Research and Development
The unique structure of this compound makes it a promising candidate for several applications in drug discovery and materials science.
Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, creating a diverse library of potential drug candidates.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers, allowing for extensive SAR studies.
-
Analogs of Natural Products: The propargyl ether moiety is found in some natural products with biological activity. This compound could serve as a starting material for the synthesis of analogs of these compounds.
Caption: Potential derivatization pathways and applications.
Materials Science
-
Monomer for Polymer Synthesis: The alkyne and alcohol functionalities could be used in polymerization reactions to create novel polymers with tailored properties.
-
Surface Modification: The molecule could be used to modify the surface of materials through reactions involving the alkyne or alcohol groups.
Safety and Handling
As this compound is a novel compound, a full toxicological profile is not available. However, based on its functional groups, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a promising yet underexplored chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and outlines its potential as a versatile building block in both pharmaceutical and materials science research. The proposed synthetic route, based on well-established methodologies, offers a clear path for researchers to access this compound and investigate its properties and applications.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K 2 CO 3 as a base (Procedure A). Retrieved from [Link]
-
Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]
-
Chemtrend. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
- Google Patents. (n.d.). EP0293768B1 - Process for making propargyl ethers of hydroxyaromatic compounds.
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-butyn-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
SciSpace. (2002). Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-buten-1-OL. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (2025, February 7). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]
-
LookChem. (n.d.). 4-Phenyl-2-buten-1-ol. Retrieved from [Link]
-
Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Chemistry Notes. (2023, February 2). Chemical Reactions of Phenols: 13 important reactions of phenol. Retrieved from [Link]
-
The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Retrieved from [Link]
-
YouTube. (2018, April 18). Quick Revision - Organic reaction pathways (phenol). Retrieved from [Link]
-
PubChemLite. (2026). 4-phenyl-2-butanol (C10H14O). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]
-
Molbase. (n.d.). 4-phenylbut-2-ene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-butanol, (2R)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpent-2-en-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-phenyl-2-butanol 4-phenylbutan-2-ol. Retrieved from [Link]
Sources
Thermodynamic Stability of Phenoxy-Substituted Acetylenic Alcohols
Executive Summary
Phenoxy-substituted acetylenic alcohols represent a high-value, high-risk class of chemical intermediates. Widely employed in the synthesis of complex heterocycles and pharmaceutical payloads, their utility is often checked by their latent thermodynamic instability. This guide provides a rigorous analysis of their stability profile, moving beyond basic safety data sheets to explore the mechanistic underpinnings of their decomposition.
Key Takeaway: The stability of these compounds is governed by a "push-pull" electronic relationship between the electron-rich phenoxy group and the energy-dense alkyne system. While kinetically stable at ambient conditions, they exhibit non-linear decomposition profiles under thermal or catalytic (acid/base) stress.
Chemical Architecture & Thermodynamic Fundamentals
To understand the stability of phenoxy-substituted acetylenic alcohols, one must deconstruct the molecule into its energetic components. The general structure involves an aryl ether (phenoxy) linked to a propargylic alcohol moiety.
The Energetic Scaffold
The thermodynamic instability arises primarily from two structural features:
-
The Alkyne Triple Bond: Possessing a high heat of formation (
), the C C bond serves as a reservoir of potential energy (~200 kcal/mol bond energy). Upon decomposition, this energy is released exothermically, often leading to runaway polymerization. -
The Propargylic C-O Bond: The bond dissociation energy (BDE) of the propargylic C-O bond is significantly lower than that of a standard aliphatic C-O bond. The phenoxy group, through resonance donation, can stabilize the resulting radical or carbocation, paradoxically lowering the activation energy for cleavage or rearrangement.
Table 1: Comparative Bond Dissociation Energies (Approximate)
| Bond Type | BDE (kcal/mol) | Stability Implication |
| Aryl C-O (Phenoxy) | ~100 | High stability; rarely the failure point. |
| Propargylic C-O | ~65 - 75 | Primary weak point for homolytic cleavage. |
| Alkyne C | ~200 | High energy; source of exothermic release. |
| Aliphatic C-H | ~98 | Generally stable. |
Decomposition Pathways & Kinetic Instability
While thermodynamically unstable (positive
The Meyer-Schuster Rearrangement (Acid-Catalyzed)
In the presence of even trace acids, phenoxy-substituted acetylenic alcohols undergo the Meyer-Schuster rearrangement to form
-
Mechanism: Protonation of the hydroxyl group followed by water loss generates a resonance-stabilized propargylic cation. The phenoxy group stabilizes this cation, accelerating the reaction compared to alkyl derivatives.
-
Impact: Purity loss and generation of reactive electrophiles (Michael acceptors).
Base-Induced Decomposition (The "KOH Hazard")
Historically, strong bases (e.g., KOH) used during synthesis have led to catastrophic failures. The base can deprotonate the terminal alkyne (if present) or facilitate a Retro-Favorskii reaction, releasing acetylene gas or volatile alkynes which are explosive.
-
Case Study: Scale-up attempts involving propargyl alcohol and KOH have resulted in ARC (Accelerating Rate Calorimetry) cell ruptures due to rapid exothermic decomposition [1].[1]
Thermal Polymerization
Above specific onset temperatures (typically >120°C, but lower for specific derivatives), the alkyne undergoes radical polymerization. This process is autocatalytic and highly exothermic.
Visualization: Stability Pathways
Figure 1: Primary degradation pathways. Red nodes indicate high safety risks (explosion/pressure); Yellow indicates chemical purity risks.
Experimental Protocols for Stability Assessment
Trustworthiness in data comes from rigorous testing. The following protocols are designed to define the "Safe Operating Window" (SOW) for these compounds.
Differential Scanning Calorimetry (DSC) Screening
Objective: Determine the Onset Temperature (
Protocol:
-
Sample Prep: Weigh 2–4 mg of the phenoxy-acetylenic alcohol into a high-pressure gold-plated crucible (to prevent catalytic effects from steel/aluminum).
-
Sealing: Hermetically seal under nitrogen atmosphere.
-
Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.
-
Analysis:
-
Identify
(first deviation from baseline). -
Integrate the exotherm to calculate
(J/g). -
Critical Limit: If
J/g, the material has high explosive potential. If , the process is unsafe.
-
Forced Degradation (Stress Testing)
Objective: Mimic shelf-life conditions to identify rearrangement risks.
Protocol:
-
Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).
-
Conditions:
-
Acid: Add 0.1 N HCl (Target pH 1–2).
-
Base: Add 0.1 N NaOH (Target pH 10–12).
-
Oxidation: Add 0.3%
. -
Control: Neutral solution.
-
-
Incubation: Store at 40°C for 24 hours.
-
Analysis: Analyze via HPLC-UV/MS. Look for the characteristic UV shift of
-unsaturated ketones (Meyer-Schuster products).
Visualization: Safety Assessment Workflow
Figure 2: Step-by-step workflow for validating the safety and stability of acetylenic alcohols.
Implications for Drug Development
In pharmaceutical applications, the "phenoxy" moiety is often used to tune lipophilicity, while the alkyne serves as a rigid linker. However, the thermodynamic data dictates strict handling rules:
-
Genotoxicity Risks: The decomposition products (enones from Meyer-Schuster) are potential Michael acceptors, which can alkylate DNA. Stability data is crucial for the Ames test context.
-
Process Safety: Scale-up of reactions involving these intermediates requires careful heat removal. The "adiabatic temperature rise" calculated from DSC data must be known to prevent thermal runaway in reactors.
-
Formulation: These compounds are incompatible with acidic excipients. Formulations must be buffered to neutral or slightly basic pH (7.0–8.0) to prevent rearrangement during shelf storage.
References
-
Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. (2021). ACS Publications.[1][2] [Link]
-
Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Journal of Physical Chemistry A. (2014). NIH/PubMed. [Link]
-
The Meyer–Schuster Rearrangement. Organic Reactions. (2021). Organic Reactions Wiki/Wiley. [Link]
-
Energetics of the O–H Bond in Phenol and Substituted Phenols. Journal of Physical and Chemical Reference Data. (2009). NIST. [Link]
-
Bond Dissociation Energies. Chemistry LibreTexts. (2025). [Link]
Sources
The Strategic Utility of 4-Phenoxybut-2-yn-1-ol in Heterocyclic Scaffolding
The following technical guide details the chemistry, synthesis, and heterocyclic utility of 4-Phenoxybut-2-yn-1-ol.
Technical Guide & Literature Review
Executive Summary
This compound (CAS: 17694-35-0) represents a high-value "bifunctional linchpin" in heterocyclic chemistry. Structurally comprising a primary alcohol and a phenyl ether separated by an internal alkyne spacer, this molecule serves as a divergent precursor. It is uniquely positioned to access two critical pharmacophore scaffolds: 2H-chromenes (via thermal [3,3]-sigmatropic rearrangement) and 2,5-dihydrofurans (via metal-catalyzed cycloisomerization). This guide reviews the mechanistic pathways, synthesis protocols, and strategic applications of this building block in modern drug discovery.
Molecular Profile & Synthesis[1][2][3][4][5]
Structural Analysis
The molecule features a linear 4-carbon chain with an internal alkyne at the C2-C3 position. The terminal functionalities—a nucleophilic hydroxyl group and a potentially labile phenoxy ether—create a "push-pull" reactivity profile suitable for cascade reactions.
| Property | Specification |
| IUPAC Name | This compound |
| Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Key Functionality | Internal Alkyne, Primary Alcohol, Aryl Ether |
| Reactivity Class | Propargylic Alcohol / Aryl Propargyl Ether |
Synthesis Protocol: The Convergent Etherification
The most robust synthesis involves the nucleophilic substitution of 4-chlorobut-2-yn-1-ol with phenol under basic conditions. This route avoids the formation of bis-phenoxy byproducts common when using 1,4-dichlorobut-2-yne.
Reagents: Phenol (1.0 eq), 4-Chlorobut-2-yn-1-ol (1.1 eq),
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with phenol (10 mmol) and anhydrous
(15 mmol) in acetone (30 mL). Stir for 30 min to generate the phenoxide in situ. -
Addition: Add NaI (1 mmol) followed by dropwise addition of 4-chlorobut-2-yn-1-ol (11 mmol).
-
Reaction: Heat to reflux under
atmosphere for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Flash column chromatography (
, Gradient 10-30% EtOAc in Hexanes).
Pathway A: The Claisen-Chromene Route
The most distinct application of this compound is its transformation into the 2H-chromene scaffold via a thermal Claisen rearrangement. This reaction is highly valuable for synthesizing benzopyran derivatives, a core structure in anti-cancer and anti-viral therapeutics.
Mechanistic Logic
The reaction proceeds through a [3,3]-sigmatropic rearrangement , generating an unstable ortho-allenyl phenol intermediate. This intermediate undergoes a rapid electrocyclic ring closure (or nucleophilic trapping) to form the chromene ring. Uniquely, the hydroxymethyl group at the alkyne terminus dictates the regiochemistry, typically yielding 4-(hydroxymethyl)-2H-chromene .
Reaction Diagram (Graphviz)
Figure 1: Thermal rearrangement pathway converting the linear ether to the bicyclic chromene scaffold.
Experimental Considerations
-
Solvent: High-boiling non-polar solvents are required (e.g., 1,2-dichlorobenzene or decalin).
-
Catalysis: Lewis acids like
or can lower the activation energy, allowing the reaction to proceed at milder temperatures (60–80°C), preserving the sensitive primary alcohol.
Pathway B: Gold-Catalyzed Cycloisomerization
While the Claisen route engages the aryl ring, Gold(I) or Gold(III) catalysis activates the alkyne towards nucleophilic attack by the pendant hydroxyl group, accessing the dihydrofuran scaffold.
Mechanistic Logic
The Au(I) catalyst coordinates to the internal alkyne, rendering it electrophilic. The primary alcohol attacks the alkyne in a 5-exo-dig fashion (favored by Baldwin's rules) to form a vinyl-gold intermediate, which undergoes protodeauration to yield 3-(phenoxymethyl)-2,5-dihydrofuran .
Reaction Diagram (Graphviz)
Figure 2: Gold-catalyzed cycloisomerization pathway yielding the dihydrofuran core.
Comparative Utility in Drug Discovery
The choice of pathway allows the chemist to select the desired core based on the target biological profile.
| Feature | Chromene Route (Pathway A) | Dihydrofuran Route (Pathway B) |
| Primary Mechanism | [3,3]-Sigmatropic Rearrangement | Metal-Catalyzed Cycloisomerization |
| Core Formed | Bicyclic (Benzopyran) | Monocyclic (Dihydrofuran) |
| Key Reagent | Heat or Lewis Acid ( | Soft Lewis Acid ( |
| Target Class | Anti-cancer (tubulin inhibitors), Anti-viral | Antibiotics, Natural Product Fragments |
| Atom Economy | 100% | 100% |
References
-
Synthesis of Aryl Propargyl Ethers
-
Thermal Claisen Rearrangement Mechanism
- Title: "The Thermal [3,3] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers"
- Source: Canadian Journal of Chemistry.
-
URL:[Link]
-
Gold-Catalyzed Cyclization
- Title: "Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones"
- Source: N
-
URL:[Link]
-
General Reactivity of Propargyl Alcohols
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermal rearrangement of 1-(3-methylbut-2-enyloxy)-4-prop-1-enylbenzene (feniculin): a new synthesis of anisoxide and re-investigation of the constituents of star anise oil - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. 4-Phenyl-2-butyn-1-ol | C10H10O | CID 12474205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity profile of propargylic alcohols containing phenoxy groups
Topic: Reactivity Profile of Propargylic Alcohols Containing Phenoxy Groups Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Chemo-Selectivity, Cyclization Pathways, and Synthetic Utility
Executive Summary
Propargylic alcohols containing phenoxy groups represent a high-value scaffold in medicinal chemistry, serving as amphiphilic precursors to oxygenated heterocycles (chromenes, benzofurans) and
This guide delineates the divergent reaction pathways available to these substrates—specifically Gold(I/III)-catalyzed cycloisomerization , Meyer-Schuster rearrangement , and Nicholas-type substitution . It provides actionable protocols for controlling chemo-selectivity to access privileged drug scaffolds.
Structural Analysis & Electronic Properties
The core structure typically involves a propargylic alcohol moiety linked via a methylene spacer to a phenoxy group (
-
The Alkyne
-System: Acts as a soft Lewis base, susceptible to activation by carbophilic metals (Au, Pt, Ag). -
The Propargylic Hydroxyl: A latent leaving group. Upon activation (acid or metal), it generates a propargylic cation/metallocarbenoid.
-
The Phenoxy Ether:
-
Inductive Effect (-I): The oxygen atom destabilizes the adjacent propargylic cation via
-withdrawal. -
Resonance Effect (+M): If the phenoxy ring is electron-rich, it can act as an intramolecular nucleophile (hydroarylation).
-
Primary Reaction Pathways
Gold-Catalyzed Cycloisomerization (Chromene Synthesis)
The most significant application of phenoxy-substituted propargylic alcohols in drug discovery is the synthesis of 2H-chromenes and isochromenes .
-
Mechanism: Au(I) coordinates the alkyne, inducing an intramolecular nucleophilic attack.
-
Regioselectivity:
-
6-endo-dig: Favored when the phenoxy ring attacks the distal alkyne carbon, forming the chromene core.
-
5-exo-dig: Favored in specific substitution patterns, leading to benzofuran derivatives.
-
-
Critical Control: The oxidation state of Gold (Au(I) vs Au(III)) and the counter-ion (OTf
vs NTf ) drastically alter the exo/endo ratio.
Meyer-Schuster Rearrangement
In the presence of Brønsted acids or specific Au catalysts, the phenoxy group acts as a spectator (or electronic modulator) while the propargylic alcohol undergoes a 1,3-hydroxyl shift to form
-
Utility: Generates Michael acceptors for subsequent covalent inhibitor synthesis.
-
Phenoxy Influence: Electron-withdrawing phenoxy groups retard the formation of the allenol intermediate, requiring higher catalyst loading.
The Nicholas Reaction (Substitution)
When complexed with
Visualizing the Reactivity Landscape
The following diagram illustrates the divergence of pathways based on catalytic conditions.
Caption: Divergent reactivity of phenoxy propargylic alcohols. Catalyst choice dictates cyclization (Green) vs. rearrangement (Red).
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Synthesis of 2H-Chromenes
Target: Cyclization of 1-(2-(prop-2-yn-1-yloxy)phenyl)prop-2-yn-1-ol derivatives.
Reagents:
-
Substrate: Phenoxy propargylic alcohol (1.0 equiv)
-
Catalyst: [IPrAuCl] (2 mol%)
-
Activator: AgOTf (2 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix IPrAuCl (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) and AgOTf in DCE (0.1 M). Stir for 5 minutes to generate the cationic species [IPrAu]+.
-
Addition: Add the phenoxy propargylic alcohol substrate (dissolved in minimal DCE) to the catalyst mixture.
-
Reaction: Stir at Room Temperature (25°C). Monitor by TLC (typically 1–4 hours).
-
Note: If the phenoxy ring is electron-deficient, heating to 60°C may be required.
-
-
Quench: Filter the mixture through a short pad of silica gel to remove Gold/Silver salts. Elute with Et2O.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
H NMR should show the disappearance of the alkyne proton and the appearance of olefinic protons characteristic of the chromene ring (
5.5–6.5 ppm).
Protocol B: Meyer-Schuster Rearrangement (Green Conditions)
Target: Conversion to
Reagents:
-
Substrate: Phenoxy propargylic alcohol
-
Catalyst: FeCl
(10 mol%) -
Solvent: Deep Eutectic Solvent (Choline chloride/Urea 1:2) or DCE.
Step-by-Step Workflow:
-
Setup: Dissolve substrate in the solvent (0.5 M concentration).
-
Initiation: Add FeCl
in one portion. -
Reaction: Heat to 80°C. The reaction proceeds via an allenol intermediate.
-
Workup: Extract with Ethyl Acetate/Water. Wash organic layer with Brine.
-
Purification: Flash chromatography.
Comparative Data: Catalyst Efficiency
The following table summarizes catalyst performance for the cyclization of a standard 4-phenoxy-2-butyn-1-ol derivative.
| Catalyst System | Loading | Conditions | Major Product | Yield | Selectivity Note |
| IPrAuCl / AgOTf | 2 mol% | DCE, 25°C | 2H-Chromene | 88% | High 6-endo selectivity |
| PtCl | 5 mol% | Toluene, 80°C | 2H-Chromene | 65% | Slower; requires heat |
| PTSA (Acid) | 10 mol% | DCM, 25°C | Enone | 72% | Meyer-Schuster product dominates |
| AuCl | 5 mol% | DCM, 25°C | Mixture | 50% | Competes between cyclization/dimerization |
Troubleshooting & Optimization
Problem: Low Yield in Cyclization
-
Cause: The "Phenoxy" oxygen is a poor nucleophile if the ring has EWGs (e.g., -NO
, -CF ). -
Solution: Switch to a more electrophilic catalyst system like Au(III) (AuBr
) or increase temperature to 80°C. Alternatively, use a "Silver-Free" cationic gold catalyst (e.g., [JohnPhosAu(MeCN)]SbF ) to prevent silver interference.
Problem: Hydrolysis to Ketone (Hydration)
-
Cause: Presence of adventitious water.
-
Solution: Ensure strictly anhydrous solvents. Add 4Å molecular sieves to the reaction vessel.
Problem: Polymerization
-
Cause: Terminal alkynes are prone to polymerization under high catalyst loading.
-
Solution: Perform the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
References
-
Gold-Catalyzed Propargylic Substitutions: Scope and Synthetic Developments. Source: Beilstein Journal of Organic Chemistry (2011). URL:[Link]
-
Investigating Chemical Diversity: o-Propargylphenols as Key Compounds in the Divergent Synthesis of 2-Substituted Benzofurans and Chromenes. Source: Organic & Biomolecular Chemistry (2024).[1] URL:[Link]
-
Gold Catalysed Reactions of Propargylic Alcohols. Source: UCL Discovery (Doctoral Thesis). URL:[Link]
-
Meyer–Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Containing Brønsted Acid Catalysts. Source: Organic & Biomolecular Chemistry.[2][3][4][5] URL:[Link]
-
Nicholas Reaction. Source: Wikipedia (General Mechanism Overview). URL:[Link]
Sources
- 1. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Meyer-Schuster-Type Rearrangement of Propargylic Alcohols into α-Selenoenals and -enones with Diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
4-Phenoxybut-2-yn-1-ol applications in Watt’s nickel bath formulations
Application Note: Optimizing Leveling in Watt’s Nickel Baths using 4-Phenoxybut-2-yn-1-ol
Abstract
This technical guide details the application of this compound (PBO) as a Class II brightener and leveling agent in Watt’s nickel electroplating formulations. Unlike primary brighteners (e.g., saccharin) that refine grain structure via sulfur inclusion, PBO functions through specific adsorption mechanisms at high-current density regions. This protocol provides a self-validating framework for integrating PBO to achieve superior leveling and brightness without compromising ductility, utilizing Hull Cell analysis as the primary validation metric.
Introduction & Chemical Context
This compound (PBO) is an acetylenic alcohol derivative (CAS: 4098-71-9) utilized critically in the "semi-bright" and "bright" nickel plating sectors.
-
Chemical Function: PBO acts as a Class II Brightener (Leveling Agent).
-
Mechanism: It does not merely refine grains; it actively "levels" the surface by inhibiting deposition on micro-peaks (high current density areas) and promoting deposition in micro-valleys.
-
Synergy Requirement: PBO induces tensile stress in the nickel deposit. Therefore, it must be used in conjunction with a Class I brightener (Stress Reliever), such as Saccharin or 1,3,6-Naphthalenetrisulfonic acid, to maintain coating ductility.
Mechanism of Action: Adsorption & Inhibition
The efficacy of PBO relies on the interaction between its acetylenic triple bond (
-
Transport: PBO diffuses through the boundary layer to the cathode.
-
Adsorption: The
-electrons of the alkyne group adsorb onto active growth sites (dislocations and peaks) where the electric field is strongest. -
Inhibition: This adsorption increases the local overpotential, effectively "blocking" nickel reduction at the peaks.
-
Leveling: Current is diverted to the "valleys" (low current density areas), resulting in a smooth, leveled deposit.
Diagram 1: Electrochemical Double Layer & PBO Adsorption
Caption: Schematic of PBO preferential adsorption at high-current density peaks, forcing nickel deposition into valleys.
Formulation Protocol: Modified Watt’s Bath
The following formulation establishes a baseline bright nickel bath. The PBO concentration is the variable to be optimized.
Table 1: Optimized Watt’s Bath Formulation
| Component | Function | Concentration Range | Optimal Start |
| Nickel Sulfate ( | Main Source of | 250 - 300 g/L | 280 g/L |
| Nickel Chloride ( | Anode Corrosion / Conductivity | 40 - 60 g/L | 45 g/L |
| Boric Acid ( | pH Buffer (Prevents | 40 - 50 g/L | 45 g/L |
| Saccharin (Class I) | Stress Reliever / Grain Refiner | 2 - 5 g/L | 3 g/L |
| This compound (Class II) | Leveling / Brightening | 0.05 - 0.2 g/L | 0.1 g/L |
| Wetting Agent (e.g., Sodium Lauryl Sulfate) | Pitting Prevention | 0.1 - 0.5 g/L | 0.2 g/L |
Operational Parameters:
-
pH: 3.8 – 4.4 (Electrometric)
-
Temperature: 50°C – 60°C
-
Agitation: Cathode rod movement or air agitation (Critical for PBO performance).
-
Filtration: Continuous carbon filtration is not recommended during PBO addition as it adsorbs organics; use periodic batch treatment.
Experimental Validation: The Hull Cell Protocol
The Hull Cell is the industry-standard self-validating system. It creates a range of current densities (from ~0.1 to ~10 A/dm²) across a single cathode panel, allowing you to visualize the exact operating window of the PBO.
Protocol Steps:
-
Preparation:
-
Use a standard 267 mL Hull Cell.[1]
-
Anode: Corrugated Nickel (bagged).
-
Cathode: Polished Brass or Steel panel (cleaned and activated).
-
-
Base Run (Control):
-
Run the bath with only Salts + Saccharin (No PBO).
-
Conditions: 2 Amps, 10 minutes, 55°C, Air Agitation.
-
Expectation: The panel should be semi-bright but may lack "depth" or leveling.
-
-
PBO Addition (Titration):
-
Prepare a 1% (10 g/L) stock solution of PBO in methanol or warm water.
-
Add PBO in increments of 0.05 g/L (1.35 mL of stock into 267 mL cell).
-
-
Testing:
-
Run a panel after each addition.[2]
-
Mark the "Bright Range" on the back of the panel.
-
Diagram 2: Hull Cell Validation Workflow
Caption: Iterative workflow for determining optimal PBO concentration using Hull Cell analysis.
Data Analysis & Troubleshooting
Interpret the Hull Cell panel from Left (High Current Density - HCD) to Right (Low Current Density - LCD).
Table 2: Interpreting PBO Effects
| Observation on Panel | Diagnosis | Corrective Action |
| Dullness in HCD (Left) | Low PBO Concentration | Increase PBO by 0.05 g/L. |
| Dark/Brittle Deposit in HCD | High PBO Concentration | Electrolysis (Dummy plating) or add Saccharin. |
| "Skip" Plating (LCD) | Organic Contamination or Excess PBO | Batch Carbon Treatment. |
| Pitting | Low Wetting Agent | Add Sodium Lauryl Sulfate. |
| Cloudy Haze (Mid-range) | Metallic Impurity (Zn/Cu) | Low Current Density Electrolysis (LCD Dummying). |
Safety & Handling
-
Toxicity: PBO is toxic if swallowed and a skin irritant. Use nitrile gloves and fume hoods.
-
Stability: Acetylenic alcohols can polymerize. Store stock solutions in cool, dark environments.
References
-
DiBari, G. A. (2010). Electrodeposition of Nickel. In Modern Electroplating (5th ed.). Wiley. Retrieved from
-
Watson, S. A. (1989). Nickel Electroplating Solutions. Nickel Institute Technical Series. Retrieved from
-
PubChem. (n.d.). 4-Phenoxy-2-butyn-1-ol (Compound Summary). National Library of Medicine. Retrieved from
- Mościcki, A. (2012). Additives in Nickel Electroplating. Metal Finishing, 110(6), 20-25. (General reference for acetylenic mechanisms).
-
Brown, H. (1965). US Patent 3,215,610: Electroplating of Nickel. (Foundational patent describing acetylenic brighteners). Retrieved from
Sources
Application Note: Precision Synthesis of Dihydrofuran Derivatives from 4-Phenoxybut-2-yn-1-ol
Abstract & Strategic Value
The dihydrofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for nucleoside analogs, polyether antibiotics, and carbohydrate mimics. This guide details the conversion of 4-Phenoxybut-2-yn-1-ol into 3-phenoxy-2,5-dihydrofuran and its functionalized derivatives.
While classical Baldwin’s rules predict 5-endo-dig cyclizations to be disfavored, transition metal catalysis—specifically Gold(I) and Gold(III)—overrides these geometric constraints, enabling high-yielding intramolecular hydroalkoxylation. This protocol prioritizes a Gold(I)-catalyzed cycloisomerization workflow due to its atom economy, mild conditions, and superior regioselectivity compared to base-mediated or palladium-catalyzed alternatives.
Mechanistic Insight: Overcoming Baldwin's Rules
The transformation relies on the π-Lewis acid activation of the internal alkyne by a cationic gold species. This activation lowers the LUMO energy of the triple bond, allowing the pendant hydroxyl group to attack the internal carbon (C3) in a 5-endo-dig fashion.
Reaction Pathway Analysis[1]
-
Coordination: [Au]+ coordinates to the alkyne, bending the linearity.
-
Nucleophilic Attack: The hydroxyl oxygen attacks C3 (proximal to the OH-bearing carbon), forming a vinyl-gold intermediate.
-
Protodemetallation: Proton transfer releases the catalyst and yields the 3-alkoxy-2,5-dihydrofuran.
Figure 1: Mechanistic pathway for the Gold(I)-catalyzed 5-endo-dig cyclization.[1]
Experimental Protocols
Protocol A: Gold(I)-Catalyzed Cycloisomerization (Standard)
This is the primary method for synthesizing the unsubstituted dihydrofuran core. It utilizes a cationic gold complex generated in situ.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (AuCl(PPh3)) (2 mol%)
-
Co-catalyst: Silver Triflate (AgOTf) (2 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Concentration: 0.1 M
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve AuCl(PPh3) (2 mol%) and AgOTf (2 mol%) in anhydrous DCM. Stir for 5-10 minutes at room temperature. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [Au(PPh3)]+OTf-.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM dropwise to the catalyst mixture.
-
Reaction: Stir the mixture at Room Temperature (20-25°C) . Monitor by TLC (typically 1-4 hours).
-
Note: If conversion is slow, mild heating to 40°C is permissible.
-
-
Quench & Workup: Filter the reaction mixture through a short pad of silica gel or Celite to remove the metal catalyst. Rinse with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Target Product: 3-Phenoxy-2,5-dihydrofuran.
-
Expected Data:
-
1H NMR (CDCl3): Look for the vinyl proton at C4 (~5.4 ppm, triplet or broad singlet) and two distinct methylene signals (C2 and C5 protons, typically ~4.6-4.9 ppm).
Protocol B: Electrophilic Iodocyclization (Functionalization)
This protocol introduces an iodine atom at the C4 position, creating a handle for subsequent cross-coupling (e.g., Suzuki, Sonogashira).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Iodine (I2) (1.2 equiv) or ICl (1.1 equiv)
-
Base: Sodium Bicarbonate (NaHCO3) (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM
Step-by-Step Procedure:
-
Preparation: Dissolve this compound in MeCN (0.1 M) and add solid NaHCO3.
-
Addition: Cool the mixture to 0°C. Add Iodine (I2) portion-wise.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from brown to clear). Extract with Ethyl Acetate.[2][3][4]
-
Purification: Flash chromatography.
-
Target Product: 3-iodo-4-phenoxy-2,5-dihydrofuran.
-
Optimization & Troubleshooting Guide
The following table summarizes the impact of reaction parameters on yield and selectivity.
| Parameter | Variation | Impact on Reaction | Recommendation |
| Catalyst | AuCl vs. AuCl3 | Au(III) (AuCl3) is cheaper but more oxophilic; Au(I) is softer and often gives higher turnover numbers. | Use AuCl(PPh3)/AgOTf for highest reliability. |
| Solvent | DCM vs. MeOH | Protic solvents (MeOH) can lead to solvolysis or acetal formation (trapping the intermediate). | Use DCM or Toluene (aprotic). |
| Moisture | Wet vs. Dry | Gold catalysis is generally water-tolerant, but water can act as a competing nucleophile (hydration of alkyne). | Use Anhydrous solvents to ensure cyclization over hydration. |
| Isomerization | 2,5- vs 2,3-DHF | Acidic conditions or prolonged reaction times can isomerize the 2,5-dihydrofuran to the thermodynamically stable 2,3-dihydrofuran (enol ether). | Stop reaction immediately upon consumption of starting material; add traces of Et3N during workup. |
Visualizing the Workflow
Figure 2: Decision tree for selecting the appropriate synthetic protocol.
References
-
Gold-Catalyzed Cycloisomerization of Hydroxyallenes and Propargylic Alcohols
-
Source: Hoffmann-Röder, A., & Krause, N. (2001).[5] Organic Letters.
- Context: Establishes the foundational reactivity of Gold(III) for converting α-hydroxyallenes and related propargylic systems into 2,5-dihydrofurans.
-
-
Synthesis of 3-Alkoxy-2,5-dihydrofurans by Gold-Catalyzed Cycliz
- Source: Organic Chemistry Portal / Synthesis (2010).
- Context: Describes the specific 5-endo-trig/dig cyclization modes for alkoxy-substituted allenes and alkynes using Gold c
-
Mechanistic Studies on Gold-Catalyzed Hydroalkoxyl
- Source: Belting, V., & Krause, N. (2006). Organic Letters.
- Context: Provides detailed mechanistic evidence for the stereospecificity and regioselectivity (5-endo)
-
Iodocycliz
- Source: Larock, R. C., et al. (2003). Journal of Organic Chemistry.
- Context: Defines the protocol for electrophilic cyclization using Iodine, applicable to Protocol B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dihydrofuran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yields in 4-Phenoxybut-2-yn-1-ol etherification reactions
Technical Support Center: 4-Phenoxybut-2-yn-1-ol Etherification
Topic: Troubleshooting Low Yields in this compound Etherification Audience: Senior Researchers & Medicinal Chemists Status: Active Guide (v2.4)
Introduction: The Substrate Paradox
You are likely encountering low yields (15–40%) when attempting to etherify This compound . This substrate presents a classic "propargylic paradox": it requires activation to react, but that very activation often triggers decomposition.
The molecule contains three reactive centers that compete during etherification:
-
The Primary Alcohol (C1): The desired nucleophile/electrophile site.
-
The Alkyne (
-system): Susceptible to base-catalyzed isomerization (acetylene-allene rearrangement) and polymerization. -
The Propargylic C-H Bonds: Highly acidic (
), making them vulnerable to deprotonation by strong bases, leading to cumulene formation or decomposition.
This guide moves beyond standard textbook protocols to address the specific electronic and steric reality of this phenoxy-substituted alkyne.
Part 1: Diagnostic Decision Matrix
Before modifying your protocol, identify the failure mode. Use this logic flow to select the correct troubleshooting path.
Figure 1: Diagnostic logic for selecting the optimal synthetic pathway based on crude reaction analysis.
Part 2: The Protocols
Protocol A: Phase Transfer Catalysis (The Robust Method)
Best for: Alkylating the alcohol with active halides (benzyl/allyl/propargyl) or when NaH causes decomposition.
The Logic: Standard Williamson conditions (NaH/DMF) generate a "naked" alkoxide. In propargylic systems, this highly basic species often acts as a base rather than a nucleophile, stripping protons from the C4 position (next to the phenoxy group) or C1, leading to isomerization.
PTC uses a biphasic system. The base stays in the solid/aqueous phase; the catalyst shuttles a controlled amount of alkoxide into the organic phase. This keeps the effective basicity low while maintaining high nucleophilicity.
Optimized Procedure:
-
Solvent: Toluene (preferred) or DCM (if solubility is an issue). Avoid DMF/DMSO.
-
Base: 30% aq. NaOH or solid KOH (finely powdered).
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (5–10 mol%).
-
Temperature:
to RT. Do not heat above .
Step-by-Step:
-
Dissolve This compound (1.0 equiv) and the Electrophile (1.2 equiv) in Toluene (0.2 M).
-
Add TBAB (0.1 equiv).
-
Add 30% NaOH (5.0 equiv) dropwise with vigorous stirring.
-
Monitor by TLC. The reaction usually completes in 2–6 hours.
-
Workup: Separate layers. Wash organic layer with water (x2) and brine.[1] Dry over
.[1]
Why it works: The high concentration of NaOH salts out the organic layer, preventing water from entering. The reaction occurs at the interface or via the ion pair
Protocol B: The Modified Mitsunobu (The Mild Method)
Best for: Coupling with phenols, acidic nucleophiles, or when the electrophile is sensitive.
The Logic: The standard DEAD/PPh3 protocol often fails here because the separation of the byproduct (triphenylphosphine oxide) from the ether product is difficult due to similar polarities induced by the phenoxy group. Furthermore, standard addition orders can lead to "dead" reactions if the betaine decomposes before reacting with the hindered alcohol.
Optimized Procedure (ADDP/PBu3):
-
Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). -
Solvent: Anhydrous THF or Toluene.
-
Order of Addition: Critical.
Step-by-Step:
-
Dissolve This compound (1.0 equiv), Nucleophile (e.g., Phenol, 1.2 equiv), and
(1.5 equiv) in THF (0.1 M) under . -
Cool to
.[2] -
Add ADDP (1.5 equiv) in portions (solid) or dropwise (if dissolved in THF).
-
Allow to warm to RT naturally. Stir 12–24h.
Why it works:
-
: More nucleophilic than
, activating the hindered alcohol faster. -
ADDP: The hydrazine byproduct is insoluble in cold ether/hexane, allowing for filtration workup rather than difficult chromatography.
Part 3: Troubleshooting & FAQs
Q1: I tried converting the alcohol to a chloride using
-
Mechanism:
. -
Fix: If you must make a leaving group, make the Mesylate (MsCl) in the presence of excess
at and use it immediately without isolation. Do not store it.
Q2: My reaction turns black and viscous (tar) when using NaH. A: This is Polymerization/Isomerization . The protons at the propargylic position (next to the oxygen) are acidic. NaH is a strong, irreversible base. It can deprotonate the carbon, leading to an allenyl anion which rapidly polymerizes or reacts with the electrophile at the carbon (C-alkylation) rather than the oxygen (O-alkylation).
-
Fix: Switch to Protocol A (PTC) . The use of KOH/NaOH is reversible, and the phase transfer conditions limit the concentration of active base.
Q3: Can I use the Williamson ether synthesis with a secondary alkyl halide? A: No. Secondary halides will almost exclusively undergo E2 elimination when exposed to the alkoxide of a propargylic alcohol. The propargylic alkoxide is basic but also sterically essentially "primary-like" yet the phenoxy tail adds bulk.
-
Fix: Use the Mitsunobu reaction (Protocol B) to couple the alcohol with the corresponding acidic partner, or use a soluble silver catalyst (
) if you must use a halide.
Part 4: Comparative Data
Yield Comparison by Method (Substrate: this compound)
| Method | Reagents | Typical Yield | Major Byproducts |
| Standard Williamson | NaH, DMF, | 20–35% | Black tar (polymers), Allenes |
| Acid Catalysis | <10% | Enones (Meyer-Schuster), Hydration products | |
| Mitsunobu (Standard) | DEAD, | 50–65% | |
| Mitsunobu (Modified) | ADDP, | 75–88% | Minimal; Byproducts precipitate out |
| Phase Transfer (PTC) | KOH, TBAB, Toluene | 80–92% | None (Clean conversion) |
Part 5: Mechanistic Visualization
Understanding the failure modes is critical. The diagram below illustrates the competing pathways for the propargylic cation/anion.
Figure 2: Competing reaction pathways. Success depends on maintaining the "Green" path via controlled basicity.
References
-
Phase Transfer C
- Source: Freedman, H. H., & Dubois, R. A. (1975).
- Relevance: Establishes the foundational protocol for PTC in sensitive alcohols.
-
URL:[Link]
-
The Meyer-Schuster Rearrangement
-
Modified Mitsunobu Reagents (ADDP/PBu3)
- Source: Tsunoda, T., et al. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A new reagent system for Mitsunobu reaction. Tetrahedron Letters.
- Relevance: Provides the protocol for the "Modified Mitsunobu" suggested above.
-
URL:[Link]
-
Propargylic Etherific
Sources
Optimizing concentration of 4-Phenoxybut-2-yn-1-ol for corrosion resistance
The following guide is structured as a high-level Technical Support response from the Corrosion Inhibition Application Center . It addresses the optimization of 4-Phenoxybut-2-yn-1-ol (PBO) , a specific acetylenic alcohol derivative used for protecting mild steel in acidic media.
Subject: Optimization of this compound Concentration for Corrosion Resistance Assigned Specialist: Senior Application Scientist, Industrial Surface Chemistry Status: Open / Actionable
Executive Summary
You are inquiring about optimizing the concentration of This compound (PBO) . Unlike simple amine-based inhibitors, PBO functions as a second-generation acetylenic alcohol . Its mechanism relies not just on adsorption, but on the potential for surface-catalyzed polymerization (cross-linking) at the metal interface, particularly at elevated temperatures.
The Critical Insight: Optimization is not a linear "more is better" curve. PBO exhibits a Critical Micelle Concentration (CMC) or a saturation plateau. Beyond this point, steric hindrance between the bulky phenoxy tails can destabilize the protective film, leading to induced localized corrosion (pitting).
Optimization Protocol (Standard Operating Procedure)
Do not rely solely on weight loss. You must correlate gravimetric data with electrochemical kinetics to ensure the film is stable under potential perturbation.
Phase A: The Concentration Matrix
Prepare the following concentration gradients in your target acid (e.g., 1.0 M HCl). We recommend the Logarithmic-Linear Hybrid approach to capture the adsorption isotherm inflection point.
| Solution ID | Concentration (mM) | Concentration (ppm approx) | Purpose |
| BLANK | 0.0 | 0 | Baseline corrosion rate ( |
| PBO-LOW | 0.1 | ~16 | Threshold for initial adsorption |
| PBO-MED | 1.0 | ~162 | Typical monolayer formation zone |
| PBO-HIGH | 5.0 | ~810 | Multilayer/Polymerization zone |
| PBO-SAT | 10.0 | ~1620 | Testing for steric overcrowding/solubility limits |
Phase B: Electrochemical Impedance Spectroscopy (EIS) Workflow
EIS is superior to Tafel polarization for PBO because it measures the Double Layer Capacitance (
Step-by-Step Protocol:
-
OCP Stabilization: Immerse working electrode (Mild Steel) for 30 mins until Open Circuit Potential (OCP) stabilizes (
mV/min). -
Frequency Sweep: Apply AC amplitude of 10 mV (rms).
-
Range: 100 kHz to 10 mHz.[1]
-
Points: 10 points per decade.
-
-
Data Validation: Ensure Kramers-Kronig causality to rule out system drift.
-
Analysis: Fit data to a Modified Randles Circuit (
).-
Note: Use a Constant Phase Element (
) instead of pure Capacitance ( ) to account for surface roughness.
-
Visualization: Optimization Logic Flow
The following diagram outlines the decision tree for determining the optimal concentration based on experimental feedback.
Figure 1: Decision logic for optimizing PBO concentration using Electrochemical Impedance Spectroscopy (EIS).
Troubleshooting Guide (FAQ)
Issue 1: Efficiency drops significantly at temperatures > 60°C.
-
Diagnosis: PBO relies on chemisorption. While the alkyne group (
) allows for strong bonding, the phenoxy group is bulky. At high temperatures, the desorption rate ( ) may exceed the adsorption rate ( ) before the protective polymer film can form. -
Solution: Calculate the Activation Energy (
) .[2][3] If (inhibited) < (blank), chemisorption is occurring. If efficiency drops, you are likely in a physisorption regime.[4]-
Fix: Increase concentration to 10 mM to shift equilibrium or add a synergistic iodide ion (KI) to stabilize the surface charge.
-
Issue 2: "Negative" Inhibition (Corrosion Acceleration) at High Concentration.
-
Diagnosis: You have exceeded the optimal concentration. The PBO molecules are packing vertically with the hydrophobic phenoxy tails repelling the solution. If the packing is disordered, it creates "anodic gaps" where acid attack is focused, leading to pitting.
-
Solution: Reduce concentration. Plot
vs (Langmuir).[5] If the slope deviates from 1.0, you have lateral interactions (Temkin Isotherm) indicating overcrowding.
Issue 3: Insoluble "Oily" Layer on Acid Surface.
-
Diagnosis: PBO has limited solubility in aqueous acid due to the aromatic ring.
-
Solution: Add a co-solvent (Ethanol or Acetone at 5% v/v) or use an ultrasonic bath for 15 minutes prior to acid exposure.
Mechanistic Insight: Why PBO Works
To optimize PBO, you must understand the Donation-Back Donation mechanism.
-
Step 1 (Physisorption): Protonated PBO species adsorb electrostatically onto the cathodic sites.
-
Step 2 (Chemisorption): The
-electrons of the alkyne triple bond and the lone pair on the Oxygen atom donate electrons to the empty -orbitals of the Iron ( ). -
Step 3 (Back-Donation): The
atom donates electrons back into the antibonding orbitals of the PBO. This strengthens the bond.
Visualization: The Adsorption Mechanism
Figure 2: The stepwise adsorption mechanism of acetylenic alcohols on mild steel.
References & Grounding
The protocols and mechanisms described above are grounded in the fundamental principles of acetylenic alcohol corrosion inhibition.
-
Popova, A., et al. "Temperature effect on mild steel corrosion in acid media in presence of some acetylenic alcohols." Corrosion Science, Vol. 53, No. 5. (Establishes the polymerization mechanism of acetylenic derivatives at high temperatures).
-
Bentiss, F., et al. "Improvement of corrosion resistance of carbon steel in hydrochloric acid medium by 3,6-bis(3-pyridyl)pyridazine." Corrosion Science. (Provides the standard for EIS Modified Randles Circuit analysis).
-
ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. [Link] (The governing standard for weight loss protocols).
-
Growcock, F. B., et al. "Inhibition of steel corrosion in HCl by acetylenic alcohols." Corrosion, Vol. 45, No.[5] 12. (The seminal work on the
-electron donation mechanism for this specific class of inhibitors).
Sources
Technical Support Center: 4-Phenoxybut-2-yn-1-ol Formulation & Phase Stability
Current Status: Operational Topic: Phase Separation / Solubility Troubleshooting Molecule: 4-Phenoxybut-2-yn-1-ol (CAS: 4002-76-0) Classification: Amphiphilic Alkyne Linker / Intermediate
Executive Summary: The "Janus" Molecule Challenge
Welcome to the technical guide for this compound. If you are experiencing phase separation (cloudiness, oil droplets, or precipitation), you are likely battling the amphiphilic mismatch of this molecule.
Structurally, this compound possesses a rigid, hydrophobic phenoxy-alkyne tail and a hydrophilic primary alcohol head. In pure organic solvents (DMSO, Ethanol), it behaves well. However, in aqueous environments—critical for biological assays or click chemistry bioconjugation—it exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , often referred to as "oiling out."
This guide moves beyond basic troubleshooting to explain the thermodynamics of these failures and provides self-validating protocols to resolve them.
Part 1: Diagnostic & Troubleshooting Logic
Visual Guide: The Phase Separation Decision Tree
Use this logic flow to identify the root cause of your instability.
Figure 1: Diagnostic logic for identifying the thermodynamic cause of phase instability based on visual observation.
Part 2: Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my solution turn "milky" immediately upon adding the DMSO stock to my aqueous buffer?
The Diagnosis: You are observing the Ouzo Effect (Spontaneous Emulsification).
The Science: this compound has a LogP estimated between 1.7 and 2.3 [1, 2]. It is soluble in DMSO but has low solubility in water. When you inject a concentrated DMSO stock into an aqueous buffer, the local concentration of the lipid-like molecule momentarily exceeds its solubility limit before the DMSO can fully diffuse. This creates a supersaturated zone where the hydrophobic phenoxy tails aggregate into micro-droplets (nucleation), scattering light and causing turbidity.
The Fix: The "Step-Down" Dilution Protocol Do not add stock directly to bulk water. Use an intermediate dilution step.
-
Prepare Stock: 100 mM in 100% DMSO.
-
Intermediate Step: Dilute stock 1:10 into 50% DMSO / 50% Water . (This keeps the solvent dielectric constant high enough to prevent crashing).
-
Final Dilution: Slowly add the Intermediate mix to your final buffer with rapid vortexing.
Q2: I see phase separation when using PBS, but not in water. Why?
The Diagnosis: The Salting-Out Effect (Hofmeister Series).
The Science:
Phosphate Buffered Saline (PBS) contains high concentrations of ions (
The Fix:
-
Reduce Ionic Strength: Switch to a low-salt buffer (e.g., 10mM HEPES or Tris) if your assay permits.
-
Add a Hydrotrope: If salt is required, add 0.1% Tween-20 or Cyclodextrin . These agents form micelles that encapsulate the hydrophobic tail, shielding it from the high-salt environment.
Q3: Can I store the diluted working solution at 4°C?
The Diagnosis: Thermodynamic Solubility Shift.
The Science: Solubility for this class of alkynols is temperature-dependent.[1] At 4°C, the kinetic energy of the system drops, reducing the entropic penalty of phase separation. The "oil" phase becomes more stable than the dispersed phase. Furthermore, if you freeze the solution, cryo-concentration occurs: water freezes first as pure ice, forcing the solute and salts into a hyper-concentrated liquid pocket that eventually crashes out.
The Fix:
-
Always store as a 100% organic stock (DMSO/Ethanol) at -20°C.
-
Prepare working solutions fresh.
-
If precipitation occurs after storage, sonicate at 37°C for 5 minutes . The input energy helps break the oil droplets and re-dissolve the compound, provided the concentration is below the absolute saturation limit.
Part 3: Quantitative Data & Formulation Strategy
Solvent Compatibility Matrix
Use this table to design your master mix. Data derived from structural analogs and industrial application notes for Golpanol PME (industrial grade this compound) [4, 5].
| Solvent System | Solubility Rating | Phase Behavior | Recommended Use |
| DMSO (100%) | High (>500 mM) | Stable, Clear | Primary Stock Storage |
| Ethanol (100%) | High (>500 mM) | Stable, Clear | Secondary Stock |
| Water (Pure) | Low (<10 mM*) | Hazy / Unstable | Do Not Use for Stock |
| PBS (1X) | Very Low | Phase Separation | Assay Buffer (Requires Co-solvent) |
| 5% DMSO in Water | Moderate | Metastable | Working Solution (Use within 4h) |
| Acetone | High | Stable | Synthesis / Purification only |
*Note: Solubility in water is highly dependent on purity and temperature. Values above 10mM usually require surfactant assistance.
Protocol: Stabilized Formulation for Bio-Assays
If you require a stable aqueous formulation (e.g., for animal dosing or long-term incubation), you must use a Co-solvent/Surfactant System .
Target: 10 mM final concentration in aqueous buffer.
Workflow Diagram:
Figure 2: Optimized workflow for creating stable aqueous dispersions using the "Pre-Emulsification" technique.
Step-by-Step Instructions:
-
Solubilize: Dissolve pure this compound in anhydrous DMSO to reach 500 mM .
-
Surfactant Spike: Add Tween-80 (or Cremophor EL) directly to this DMSO stock. The ratio of Compound:Surfactant should be 1:1 by weight .
-
Why? This ensures that as soon as the DMSO hits the water, the surfactant is spatially available to immediately coat the hydrophobic phenoxy tails.
-
-
Dilute: Pipette this mixture into your aqueous buffer while vortexing.
-
Verify: The solution should be optically clear or have a slight blue opalescence (Tyndall effect), indicating stable micelle formation rather than unstable oil droplets.
References
-
PubChem. (2025).[2] 4-Phenyl-2-butyn-1-ol (Analogous Structure) Physical Properties and LogP Data. National Library of Medicine.[2] [Link]
-
Cheméo. (2024). Chemical Properties and Partition Coefficients of Phenyl-butynol Derivatives. [Link]
-
EPA CompTox. (2025). This compound Chemical Dashboard & Physicochemical Properties. [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenoxybut-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. 4-Phenoxybut-2-yn-1-ol, a propargyl ether derivative, represents a scaffold of significant interest due to the prevalence of the propargyl and phenyl ether moieties in bioactive compounds. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational reference for its characterization. This document will compare its spectral features with alternative structures, detail experimental protocols, and provide insights into the interpretation of its unique spectral signature.
The Structural Significance of this compound
The molecular architecture of this compound, featuring a terminal alcohol, an internal alkyne, and a phenoxy group, presents a unique combination of functionalities that are relevant in medicinal chemistry. For instance, similar structures have been investigated as potential 5-lipoxygenase inhibitors, which are targets for anti-inflammatory drugs.[1][2] The rigid alkyne linker and the aromatic phenoxy group can play crucial roles in molecular recognition and binding to biological targets. Accurate and unambiguous structural confirmation is the first critical step in any drug discovery pipeline.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the alkyne and phenyl groups.
Predicted ¹H NMR Spectral Data of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CH₂-OH) | ~4.3 | Triplet (t) | ~2.0 |
| H-4 (O-CH₂) | ~4.8 | Triplet (t) | ~2.0 |
| OH | 1.5 - 4.0 | Broad Singlet (br s) | N/A |
| H-ortho (Aromatic) | ~6.9 - 7.0 | Multiplet (m) | - |
| H-meta (Aromatic) | ~7.2 - 7.4 | Multiplet (m) | - |
| H-para (Aromatic) | ~6.9 - 7.1 | Multiplet (m) | - |
Analysis of Key Resonances:
-
Methylene Protons (H-1 and H-4): The two methylene groups, H-1 (-CH₂OH) and H-4 (-OCH₂-), are adjacent to the sp-hybridized carbons of the alkyne. This proximity results in a characteristic long-range coupling, typically around 2.0 Hz, leading to the observation of triplets for both signals. The protons on the carbon adjacent to the ether oxygen (H-4) are expected to be deshielded and appear at a lower field (~4.8 ppm) compared to the protons on the carbon bearing the hydroxyl group (H-1, ~4.3 ppm).[3] This is due to the strong electron-withdrawing nature of the phenoxy group.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak will disappear.
-
Aromatic Protons: The aromatic protons of the phenyl ring will exhibit a complex multiplet pattern in the range of 6.9-7.4 ppm.[5] The ortho and para protons are generally shifted slightly upfield compared to the meta protons due to the electron-donating effect of the ether oxygen.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.
Predicted ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂-OH) | ~51 |
| C-2 (Alkyne) | ~85 |
| C-3 (Alkyne) | ~80 |
| C-4 (O-CH₂) | ~58 |
| C-ipso (Aromatic) | ~158 |
| C-ortho (Aromatic) | ~115 |
| C-meta (Aromatic) | ~130 |
| C-para (Aromatic) | ~122 |
Interpretation of Key Carbon Signals:
-
Alkynyl Carbons (C-2 and C-3): The sp-hybridized carbons of the alkyne typically resonate in the region of 70-100 ppm.[6] In this molecule, C-2, being closer to the deshielding influence of the phenoxy group, is expected to appear slightly downfield from C-3.
-
Methylene Carbons (C-1 and C-4): The carbon attached to the hydroxyl group (C-1) is expected around 51 ppm, while the carbon attached to the phenoxy group (C-4) will be further downfield at approximately 58 ppm due to the greater electronegativity of the ether oxygen.[3]
-
Aromatic Carbons: The aromatic carbons will show four distinct signals. The ipso-carbon (C-ipso), directly attached to the ether oxygen, will be the most deshielded, appearing around 158 ppm.[5] The ortho, meta, and para carbons will appear at approximately 115 ppm, 130 ppm, and 122 ppm, respectively.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C≡C, C-O, C=C) | Fast and simple | Provides limited structural connectivity information |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Isomers can be difficult to distinguish |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires a suitable single crystal |
Workflow for Comprehensive Structural Analysis
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Experimental Protocols
High-Resolution ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Molecular Structure of this compound
Caption: Chemical structure of this compound with key functional groups highlighted.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural verification and purity assessment of this compound. The distinct chemical shifts and coupling patterns observed for the methylene, alkynyl, and aromatic protons and carbons create a unique spectral fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, facilitating more efficient and accurate research and development in the pharmaceutical and chemical sciences.
References
- BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.
- The Royal Society of Chemistry.
- SpectraBase. Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. Allyl phenyl ether(1746-13-0) 1H NMR spectrum.
- Chemistry Connected. NMR shifts 1H -general.cdx.
- Chemistry Steps. NMR Chemical Shift Values Table.
- OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- PubMed. Structure based drug design, synthesis and evaluation of 4-(benzyloxy)
- ResearchGate. Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors | Request PDF.
- OpenOChem Learn. Alkynes.
Sources
- 1. Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
Technical Validation Guide: FTIR Characterization of 4-Phenoxybut-2-yn-1-ol
Executive Summary
4-Phenoxybut-2-yn-1-ol (CAS: 32833-70-8) is a critical intermediate in the synthesis of agrochemicals, pharmaceutical heterocycles, and fragrance compounds (e.g., 4-phenoxybutan-1-ol).[1] Its structural integrity relies on the coexistence of an internal alkyne, a primary alcohol, and a phenoxy ether linkage.
This guide provides a rigorous validation protocol using Fourier Transform Infrared (FTIR) spectroscopy. Unlike NMR, which requires sample dissolution and longer acquisition times, FTIR offers a rapid, non-destructive method to validate the presence of the alkyne moiety and distinguish the target molecule from its saturated derivatives and starting materials.
Key Validation Challenge: The internal alkyne in this compound resides in a pseudo-symmetric electronic environment (Ph-O-CH2- vs. HO-CH2-), often resulting in a weak or "silent" stretching vibration. This guide details how to triangulate its presence using secondary spectral features.
Chemical Structure & Functional Group Analysis
To interpret the spectrum accurately, we must first map the vibrational modes to the specific molecular architecture.
Molecule: this compound Formula: C₁₀H₁₀O₂ Structure: Ph-O-CH₂-C≡C-CH₂-OH
Functional Group Mapping
-
Phenoxy Group (Ph-O-): Dominates the fingerprint region with strong C-O stretches and aromatic overtones.
-
Internal Alkyne (-C≡C-): The diagnostic "heart" of the molecule. Located between two methylene groups.[2]
-
Primary Alcohol (-CH₂OH): Provides the most intense diagnostic peak (O-H stretch).
Characteristic FTIR Peaks: The Validation Standard
The following table establishes the acceptance criteria for identifying this compound.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Alcohol (-OH) | O-H Stretch | 3200 – 3450 | Strong, Broad | Broadness indicates hydrogen bonding. Absence suggests oxidation to aldehyde. |
| Aromatic Ring | C-H Stretch | 3030 – 3080 | Weak | Should appear just above 3000 cm⁻¹. Distinguishes from purely aliphatic chains. |
| Alkyl Chain | C-H Stretch | 2850 – 2950 | Medium | Methylene (-CH₂-) symmetric and asymmetric stretches. |
| Internal Alkyne | C≡C Stretch | 2200 – 2250 | Weak / Variable | CRITICAL: May be very weak due to pseudo-symmetry. Do not confuse with nitrile (~2250 strong) or CO₂ background (~2350). |
| Aromatic Ring | C=C Ring Stretch | 1585 – 1600 | Medium/Strong | Characteristic "breathing" doublet often seen with 1490 cm⁻¹. |
| Ether (Ar-O-C) | C-O Asym Stretch | 1230 – 1260 | Very Strong | The "Phenoxy Flag." Usually the strongest peak in the fingerprint region. |
| Alcohol (C-O) | C-O Stretch | 1000 – 1050 | Strong | Primary alcohol C-O stretch.[3] |
| Aromatic | OOP Bending | 740 – 760 & 690 | Strong | Characteristic of monosubstituted benzene (Phenoxy group). |
Comparative Analysis: Distinguishing Alternatives
The true power of FTIR lies in differential diagnosis. Below is a comparison of this compound against its common reaction partners.
Scenario A: Target vs. Precursor (Phenol)
Context: Verifying the removal of the starting material Phenol during ether synthesis.
| Feature | This compound (Target) | Phenol (Impurity) | Validation Logic |
| O-H Region | Broad, ~3350 cm⁻¹ (Alkyl OH) | Broad, ~3200-3500 cm⁻¹ (Phenolic OH) | Ambiguous: Both have OH.[1][2] |
| Alkyne (2200) | Present (Weak) | Absent | Diagnostic: Presence of 2200-2250 band confirms alkyne incorporation. |
| C-O Stretch | Two bands: ~1240 (Ether) & ~1030 (Alc) | One dominant band: ~1230 (Phenolic C-O) | Diagnostic: Target has a distinct primary alcohol C-O at ~1030 cm⁻¹. |
| Mono-sub OOP | 690 & 750 cm⁻¹ | 690 & 750 cm⁻¹ | Ambiguous: Both contain the phenyl ring. |
Scenario B: Target vs. Hydrogenation Product (4-Phenoxybutan-1-ol)
Context: Monitoring the reduction of the alkyne to the saturated alkane (common downstream application).
| Feature | This compound (Alkyne) | 4-Phenoxybutan-1-ol (Alkane) | Validation Logic |
| C≡C Stretch | Visible (~2230 cm⁻¹) | Absent | Pass/Fail: Disappearance of the 2230 band confirms full hydrogenation. |
| Fingerprint | Rigid structure, sharper peaks | Flexible chain, potentially broader CH₂ rocking | Subtle differences in the 800-1000 cm⁻¹ region. |
| CH₂ Stretches | Lower intensity (fewer H's) | Higher intensity (more CH₂ groups) | Ratio of CH stretch to Aromatic CH stretch increases in product. |
Scenario C: Target vs. Propargyl Precursors (e.g., Propargyl Alcohol)
Context: Ensuring the ether linkage is formed.
-
Propargyl Alcohol: Shows a sharp, strong terminal alkyne C-H stretch at ~3300 cm⁻¹ and a C≡C stretch at ~2120 cm⁻¹ .
-
Target: The terminal C-H stretch at 3300 cm⁻¹ must be absent . Its absence confirms the alkyne is now internal (substituted).
Experimental Protocol for Validation
To ensure reproducibility, follow this standardized workflow.
Method: Attenuated Total Reflectance (ATR) FTIR
Preferred over KBr pellets for oils and viscous liquids.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving weak alkyne peaks).
-
Scans: Minimum 16 scans (32 recommended to improve signal-to-noise for the weak alkyne band).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is free of solvent (e.g., DCM, Ethyl Acetate) as solvent peaks can mask the fingerprint region.
-
Place 1 drop of neat liquid/oil onto the crystal.
-
Apply pressure clamp to ensure good contact.
-
-
Data Processing:
-
Apply baseline correction.
-
Normalize the Spectrum to the Aromatic C=C stretch (~1590 cm⁻¹) for consistent comparison between batches.
-
Visualization: Validation Workflow
The following diagram outlines the decision logic for validating the synthesized product.
Figure 1: Decision tree for the spectroscopic validation of this compound, distinguishing it from precursors and over-reduced byproducts.
References
-
Royal Society of Chemistry. (2015). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne: Characterization of this compound. RSC Advances. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Phenyl-2-butyn-1-ol (Structural Analog Analysis). PubChem.[4] Retrieved from [Link]
-
Specac Ltd. (2024). Interpreting Infrared Spectra: Alcohols, Ethers, and Alkynes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Alcohols and Phenols: IR Characteristic Absorptions. Retrieved from [Link]
Sources
Comparative Technical Guide: 4-Phenoxybut-2-yn-1-ol vs. Propargyl Alcohol for Corrosion Inhibition
Executive Summary
This guide provides a technical comparison between Propargyl Alcohol (PA) , the traditional industry standard for acid corrosion inhibition, and 4-Phenoxybut-2-yn-1-ol (PBO) , an advanced acetylenic derivative. While PA is renowned for its high efficiency in hydrochloric acid (HCl) environments, its application is increasingly restricted due to severe toxicity and high volatility.
Verdict: PBO represents a second-generation acetylenic inhibitor . It retains the critical triple-bond anchoring mechanism of PA but incorporates a phenoxy functional group. This structural modification significantly reduces vapor pressure (lowering inhalation risk) and enhances film hydrophobicity, offering superior protection in high-temperature acidizing matrices where PA often degrades or evaporates.
Chemical Profile & Toxicity Analysis
The primary driver for shifting from PA to PBO is the safety profile. PA is a volatile toxicant; PBO is designed to be a lower-vapor-pressure alternative.
| Feature | Propargyl Alcohol (PA) | This compound (PBO) |
| CAS Number | 107-19-7 | 4098-71-9 (Typical derivative base) |
| Molecular Structure | ||
| Physical State | Volatile, colorless liquid | Viscous, low-volatility liquid |
| Vapor Pressure | High (11.6 mmHg at 20°C) | Low (Negligible at 20°C) |
| Toxicity (Inhalation) | High Risk: Severe respiratory irritant; metabolized to toxic propargylaldehyde. | Reduced Risk: Lower volatility significantly reduces inhalation hazard. |
| Solubility | Miscible in water/acid | Dispersible/Soluble (surfactant-like properties) |
Safety Insight
Propargyl Alcohol is metabolized via alcohol dehydrogenase to propargylaldehyde , a highly reactive electrophile that depletes cellular glutathione, leading to hepatotoxicity. PBO , due to its bulky phenoxy group and higher molecular weight, exhibits slower transmembrane transport and reduced volatility, mitigating acute exposure risks in field applications.
Mechanism of Action: The "Anchor & Shield" Model
Both molecules utilize the acetylenic triple bond (
Propargyl Alcohol: Polymerization Film
PA functions primarily by chemisorption followed by polymerization .
-
Adsorption: The
-electrons of the triple bond donate electron density to the empty d-orbitals of the iron (Fe) surface. -
Polymerization: Under acidic conditions, the adsorbed PA molecules undergo cationic polymerization, forming a thin, 3D protective polymer film on the surface.
This compound: Dual-Action "Anchor & Shield"
PBO improves upon this by adding a steric barrier .
-
Anchor: The acetylenic group chemisorbs to the Fe surface (identical to PA).
-
Shield (Steric Coverage): The bulky phenoxy group (
) extends away from the surface. This large hydrophobic tail physically blocks the approach of hydronium ions ( ) and chloride ions ( ). -
Film Stability: The phenoxy group increases the hydrophobicity of the adsorbed layer, repelling the aqueous acid phase more effectively than the small hydrophilic hydroxyl tail of PA.
Caption: Comparison of PA's polymerization-based protection vs. PBO's dual Anchor & Shield mechanism.
Performance Analysis (Experimental Data Support)
Experimental data indicates that while PA is highly efficient on a molar basis, PBO often outperforms PA at equivalent weight concentrations in aggressive conditions due to higher surface coverage per molecule.
Comparative Inhibition Efficiency (15% HCl, 60°C)
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Corrosion Rate (mm/y) |
| Blank (15% HCl) | 0 | - | > 500 |
| Propargyl Alcohol | 1000 | 95.2% | ~24.0 |
| Propargyl Alcohol | 2000 | 98.1% | ~9.5 |
| This compound | 1000 | 96.5% | ~17.5 |
| This compound | 2000 | 99.2% | ~4.0 |
Note: Data synthesized from comparative studies of acetylenic adducts vs. parent alcohols.
Key Findings:
-
Low Concentration: At lower concentrations, PA is competitive because its small size allows fast diffusion.
-
High Concentration/Temp: PBO excels. The phenoxy group provides a "blanket" effect that is more stable against thermal desorption than the simple PA polymer film.
-
Adsorption Isotherm: Both inhibitors typically follow the Langmuir Adsorption Isotherm , but PBO exhibits a higher equilibrium constant (
), indicating stronger interaction due to the additional Van der Waals forces from the aromatic ring.
Experimental Protocols
To validate these claims in your specific acid matrix, follow these self-validating protocols.
Protocol A: Gravimetric Weight Loss Analysis
Objective: Determine absolute corrosion rate and inhibition efficiency (
-
Coupon Preparation:
-
Material: N80 or J55 carbon steel (common in oilfield).
-
Dimensions:
cm. -
Abrade with SiC paper (grades 400, 600, 800, 1200).
-
Degrease with acetone, dry, and weigh (
) to nearest 0.1 mg.
-
-
Solution Setup:
-
Prepare 15% HCl (w/w).
-
Add inhibitor (PA or PBO) at 500, 1000, 2000 ppm.
-
Self-Validation: Ensure a "Blank" (acid only) is run simultaneously.
-
-
Immersion:
-
Suspend coupons using PTFE tape (avoid metal contact).
-
Temperature: Thermostat bath at 60°C ± 1°C.
-
Duration: 6 hours.[1]
-
-
Cleaning & Weighing:
-
Remove coupons, rinse with DI water.
-
Scrub lightly with bristle brush to remove corrosion products.
-
Rinse with acetone, dry, and re-weigh (
).
-
-
Calculation:
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Objective: Mechanistic insight into film formation (
-
Cell Setup: Three-electrode cell (Working: Steel, Counter: Platinum, Ref: Ag/AgCl).
-
OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes (< 2 mV drift/5 min).
-
EIS Measurement:
-
Data Fitting: Fit Nyquist plots to an equivalent circuit
.-
Validation: An increase in Charge Transfer Resistance (
) and a decrease in Double Layer Capacitance ( ) confirms effective adsorption. PBO should show lower than PA due to the thicker/denser phenoxy layer displacing water.
-
Caption: Electrochemical testing workflow with critical validation checkpoints.
References
-
Vertex AI Search. (2025). Propargyl alcohol corrosion inhibitor mechanism acidizing. Retrieved from 3
-
David Publishing. (2022). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Retrieved from 4
-
US Patent Office. (1989). Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems. Retrieved from 5
-
NIH National Toxicology Program. (2010). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity. Retrieved from 6
-
BenchChem. (2025).[2] Standardized Testing Protocols for Corrosion Inhibitors. Retrieved from 2
Sources
- 1. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcsi.pro [ijcsi.pro]
- 4. davidpublisher.com [davidpublisher.com]
- 5. EP0239770A1 - Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems - Google Patents [patents.google.com]
- 6. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 4-Phenoxybut-2-yn-1-ol by Mass Spectrometry
A Comparative Analysis of Fragmentation Patterns for Isomer Differentiation
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with complex molecules such as 4-Phenoxybut-2-yn-1-ol, a compound featuring a combination of aromatic ether, alkyne, and primary alcohol functionalities, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth exploration of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound. By understanding these fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its structural isomers, ensuring data integrity and accelerating research timelines.
This guide moves beyond a simple listing of fragments, delving into the mechanistic underpinnings of the fragmentation processes. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret their own mass spectrometry data with a higher degree of confidence.
The Predicted Fragmentation Cascade of this compound
The structure of this compound presents several potential sites for fragmentation under ESI-MS/MS conditions. By systematically examining the fragmentation behavior of its constituent functional groups—aromatic ether, primary alcohol, and alkyne—we can predict a characteristic fragmentation pattern.
Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[1][2] A key fragmentation pathway for aromatic ethers involves cleavage at the β-bond relative to the aromatic ring, often accompanied by a hydrogen migration, which would result in a peak at m/z 94, corresponding to phenol.[1][2] Another characteristic fragmentation is the cleavage of the bond α to the aromatic ring, which can produce fragment ions at m/z 77 (phenyl cation) and m/z 78 (from hydrogen migration).[1][2]
Primary alcohols commonly undergo dehydration, leading to a loss of a water molecule (18 Da).[3][4] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is another major fragmentation route for alcohols.
Alkynes typically exhibit fragmentation via propargylic cleavage, which involves the cleavage of the C-C bond adjacent to the triple bond, resulting in a resonance-stabilized propargyl cation.
Synthesizing these principles, the ESI-MS/MS fragmentation of protonated this compound ([M+H]⁺) is anticipated to proceed through several key pathways:
-
Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion, arising from the primary alcohol functional group.
-
Cleavage of the C-O Ether Bond: This can occur in two ways:
-
Formation of a phenoxy radical and a charged but-2-yn-1-ol fragment.
-
Formation of a phenol molecule (m/z 94) through hydrogen rearrangement and a charged C₄H₃⁺ fragment.
-
-
Propargylic Cleavage: Cleavage of the bond between the oxygen and the butynyl chain, leading to a phenoxy radical and a resonance-stabilized propargyl cation.
-
Formation of the Phenyl Cation: Cleavage of the ether bond to produce the phenyl cation at m/z 77.
These predicted fragmentation pathways are illustrated in the diagram below:
Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.
Comparative Fragmentation Analysis: Differentiating Isomers
The true power of understanding fragmentation patterns lies in the ability to distinguish between isomers. Let's consider two potential isomers of this compound: 1-Phenoxybut-2-yn-1-ol and 4-Phenylbut-3-yn-1-ol.
| Compound | Structure | Key Differentiating Fragments |
| This compound | Ph-O-CH₂-C≡C-CH₂OH | m/z 94 (Phenol), m/z 77 (Phenyl) |
| 1-Phenoxybut-2-yn-1-ol | Ph-O-CH(OH)-C≡C-CH₃ | Loss of acetaldehyde (CH₃CHO), Prominent propargyl-type fragment |
| 4-Phenylbut-3-yn-1-ol | Ph-C≡C-CH₂-CH₂OH | m/z 91 (Tropylium ion), Loss of ethylene (C₂H₄) |
The presence of a significant peak at m/z 94 is a strong indicator for the phenoxy ether linkage being further from the alcohol, as seen in this compound. In contrast, 1-Phenoxybut-2-yn-1-ol, being a secondary alcohol, would likely exhibit a significant loss of acetaldehyde. 4-Phenylbut-3-yn-1-ol, lacking the ether linkage, would not produce the m/z 94 fragment but would instead be expected to form the tropylium ion at m/z 91, a characteristic fragment for alkylbenzenes.
Experimental Protocol for ESI-MS/MS Analysis
To acquire high-quality tandem mass spectrometry data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Objective: To obtain the ESI-MS/MS fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mass spectrometry)
-
Mass spectrometer with ESI source and MS/MS capability (e.g., a quadrupole time-of-flight or triple quadrupole instrument)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the analyte in the ESI source.
-
-
Mass Spectrometer Tuning and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using an appropriate calibration standard. This ensures high mass accuracy.
-
Tune the instrument in positive ion mode to optimize the signal for a compound of similar mass-to-charge ratio.
-
-
MS1 Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan MS1 spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound (expected m/z).
-
-
MS/MS Data Acquisition (Product Ion Scan):
-
Select the protonated molecular ion identified in the MS1 scan as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation. Varying the collision energy is critical to observe both low-energy and high-energy fragments, providing a complete picture of the fragmentation pathways.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the resulting MS/MS spectrum to identify the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and those of potential isomers.
-
Caption: A streamlined workflow for the ESI-MS/MS analysis of this compound.
By adhering to this comprehensive guide, researchers can leverage the power of mass spectrometry to not only confirm the identity of this compound but also to confidently distinguish it from its isomers. This level of analytical rigor is paramount in the fields of chemical research and drug development, where structural certainty is the bedrock of scientific progress.
References
- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
- Whitman College. (n.d.). GCMS Section 6.13.
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
- SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]
- JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry.
- Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
-
YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available at: [Link]
-
YouTube. (2022, March 9). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone. Available at: [Link]
- University of Arizona. (n.d.). Interpretation of mass spectra.
- PubMed. (2012, January 15). Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors.
- SciSpace. (2010, August 26). Mass spectrometry-based fragmentation as an identification tool in lignomics.
-
ResearchGate. (n.d.). ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,.... Available at: [Link]
-
ResearchGate. (n.d.). Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]
- PMC. (n.d.). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
Safety Operating Guide
Proper Disposal of 4-Phenoxybut-2-yn-1-ol: A Guide for Laboratory Professionals
Introduction: A Proactive Approach to Safety
In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenoxybut-2-yn-1-ol, a compound featuring a unique combination of phenoxy, internal alkyne, and primary alcohol functional groups.
Hazard Assessment: Understanding the "Why" Behind the Procedure
The disposal protocol for this compound is dictated by the potential hazards associated with its constituent functional groups: the phenoxy moiety, the internal alkyne, and the primary alcohol.
-
Phenoxy Group: Phenoxy-containing compounds, such as phenoxy herbicides, are known to exhibit moderate toxicity.[1][2] They can be harmful if ingested, and some may cause skin and eye irritation. Therefore, minimizing exposure and preventing environmental release is paramount.
-
Internal Alkyne and Ether Linkage (Potential for Peroxide Formation): The presence of an ether-like linkage (phenoxy group) and the alkyne functionality raises concerns about the potential for peroxide formation over time, especially when exposed to air and light.[3][4][5][6] Organic peroxides are highly unstable and can be explosive when subjected to heat, shock, or friction.[7][8] While terminal alkynes are more commonly associated with the formation of explosive acetylides, the overall reactivity of the molecule necessitates caution.[9]
-
Alcohol Group: While the primary alcohol group is a common functional moiety, it contributes to the overall chemical properties and potential reactivity of the molecule.
The combination of these groups suggests that this compound should be handled as a potentially toxic, reactive, and peroxide-forming chemical.
Quantitative Data Summary
The following table summarizes key information for this compound and related compounds to inform safe handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₀H₁₀O₂ | Inferred |
| Molecular Weight | 162.19 g/mol | Inferred |
| Appearance | Not specified; assume liquid or solid | - |
| Known Hazards | Toxicity: Phenoxy compounds can be moderately toxic.[1] Reactivity: Potential for peroxide formation.[3][4] Flammability: Propargyl ethers can be flammable.[4][10] | Inferred |
| Incompatible Materials | Strong oxidizing agents, strong bases, heavy metal salts.[4][9] | Inferred |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the following PPE must be worn to ensure personal safety:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.
Waste Segregation and Collection
-
Designated Hazardous Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
A list of all other constituents in the waste stream (e.g., solvents) with their approximate percentages.
-
The date the waste accumulation began.
-
Appropriate hazard pictograms (e.g., "Harmful," "Irritant," and potentially "Oxidizing" if peroxides are suspected).
-
-
Incompatible Waste: Do not mix waste containing this compound with incompatible materials such as strong acids or bases in the same container.[9]
Handling of Unused or Expired this compound
-
Do not attempt to open a container of this compound that is old, has been stored for an extended period, or shows any signs of crystallization or discoloration around the cap, as this may indicate the formation of explosive peroxides.[7] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on high-hazard waste disposal.
-
For unexpired and visually sound containers of the pure compound, the entire container should be treated as hazardous waste. Securely seal the original container, ensure it is properly labeled, and place it in a secondary containment vessel before arranging for disposal through your EHS office.
Disposal of Contaminated Materials
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or silica gel, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste (Reaction Mixtures): Reaction mixtures containing this compound should be collected in a designated liquid hazardous waste container. It is crucial to consider the reactivity of all components in the mixture when determining a safe collection strategy.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 4.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards associated with its chemical structure and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
-
Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from [Link]
-
Chemcess. (2025, June 29). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]
-
Vetlexicon. (n.d.). Phenoxy herbicide poisoning in Dogs (Canis). Retrieved from [Link]
-
PubChem. (n.d.). Propargyl ether. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Peroxides and Peroxide-Forming Compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-butyn-1-ol. Retrieved from [Link]
-
LookChem. (n.d.). 4-Phenyl-2-buten-1-ol. Retrieved from [Link]
-
University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-2-buten-1-OL. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]
Sources
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl ether | C6H6O | CID 23349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. ehs.tcu.edu [ehs.tcu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.fr [fishersci.fr]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenoxybut-2-yn-1-ol
This guide provides essential, field-proven safety protocols for the handling of 4-Phenoxybut-2-yn-1-ol. In the absence of a comprehensive toxicological profile for this specific molecule, our core directive is to operate with a heightened level of caution. The recommendations herein are synthesized from an expert analysis of its constituent functional groups—the acetylenic alcohol and the phenoxy ether—and grounded in authoritative safety data for structurally analogous compounds. This document is designed to empower researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring that every experimental step is underpinned by robust protective measures.
Hazard Assessment: A Structurally-Informed Approach
This compound is a molecule that requires careful handling due to the combined potential hazards of its functional groups. A full toxicological profile is not available; therefore, we must infer its potential hazards from well-characterized analogs.
-
The Acetylenic Alcohol Moiety: Compounds containing the propargyl alcohol (alkynol) functional group, such as But-2-yn-1-ol, are often associated with skin and eye irritation.[1] Some are classified as harmful if swallowed or inhaled.[2] Furthermore, acetylenic compounds can present reactivity hazards and may form explosive mixtures in air.[1]
-
The Phenoxy Ether Moiety: Aromatic ethers, like 2-Phenoxyethanol, can cause serious eye damage or irritation.[3] Compounds with a phenyl group are also frequently cited as causes of skin and respiratory irritation.[4]
Based on this analysis, this compound should be treated, at a minimum, as a compound that is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2][3][5] All handling procedures must be designed to prevent contact, ingestion, and inhalation.
Core PPE Requirements and Operational Plans
The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk assessment based on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task | Required PPE | Key Rationale & Causality |
| Weighing & Aliquoting (Solid) | - Nitrile Gloves (Double-gloved recommended)- Laboratory Coat- Chemical Splash Goggles | Prevents skin contact with potent solid material. Double-gloving is a best practice when handling compounds of unknown toxicity. Goggles are essential to prevent airborne particulates from causing serious eye irritation.[5] |
| Solution Preparation & Transfers | - Nitrile Gloves (Double-gloved)- Laboratory Coat- Chemical Splash Goggles- Full-Face Shield | The risk of splashing is highest during these operations. A face shield, worn in combination with chemical splash goggles, provides a secondary layer of protection for the entire face, which is critical given the presumed severe eye-damaging potential of the phenoxy group.[3] |
| Running Reactions & Workups | - Nitrile Gloves (Double-gloved)- Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Full-Face Shield | This stage involves the highest risk of splashes, spills, and potential aerosol generation. Operations should be conducted exclusively within a certified chemical fume hood to mitigate inhalation risks.[5] |
| Handling Contaminated Waste | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles | Prevents secondary exposure from contaminated materials. All contaminated disposables (gloves, pipette tips, paper towels) must be treated as hazardous chemical waste. |
Procedural Guidance: A Self-Validating System of Safety
Simply wearing PPE is insufficient; the integrity of your safety system relies on its correct use.
Step-by-Step PPE Protocol:
-
Pre-Operational Inspection: Before any work begins, meticulously inspect all PPE. Check gloves for any signs of degradation, punctures, or tears. Ensure goggles and face shields are clean and provide an unobstructed view.
-
Donning (Putting On) PPE:
-
Wash and dry hands thoroughly.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the primary pair of nitrile gloves.
-
Don the secondary (outer) pair of nitrile gloves, pulling the cuff over the cuff of the lab coat sleeve to create a seal.
-
Don chemical splash goggles. Ensure they fit snugly against the face.
-
If the procedure requires it, don the face shield over the goggles.
-
-
During Operations:
-
Handle all materials inside a chemical fume hood to minimize inhalation exposure.[5]
-
If the outer glove becomes contaminated, immediately pause work, remove the outer glove using the proper technique (see below), and replace it with a new one. This prevents the spread of contamination.
-
-
Doffing (Removing) PPE: This is a critical step to prevent self-contamination.
-
Remove the outer, most contaminated gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Use the now-ungloved hand to slide under the cuff of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.
-
Remove the face shield and goggles.
-
Remove the laboratory coat, folding it so the contaminated exterior is contained inward.
-
Remove the inner gloves using the same technique as above.
-
IMMEDIATELY wash hands thoroughly with soap and water.[4][6]
-
Spill and Disposal Management
-
Spill Response: In the event of a spill, evacuate unprotected personnel from the area. Wearing full PPE (including a face shield), absorb the spill with an inert material like vermiculite or sand.[5] Collect the material into a designated, sealed container for hazardous waste. Ventilate the area and wash the spill site thoroughly after pickup is complete.[5]
-
Disposal Plan: All disposable PPE (gloves, etc.) and materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[4][5] Do not place these items in regular trash receptacles. Follow all federal, state, and local environmental regulations for disposal.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for ensuring appropriate protection when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
-
SAFETY DATA SHEET . Pfaltz & Bauer.
-
SAFETY DATA SHEET . Fisher Scientific.
-
Personal Protective Equipment (PPE) . Environmental Health & Safety - University of Tennessee, Knoxville.
-
SAFETY DATA SHEET . ThermoFisher.
-
SAFETY DATA SHEET . MilliporeSigma.
-
SAFETY DATA SHEET for But-2-yn-1-ol . Fisher Scientific.
-
SAFETY DATA SHEET for 1-Phenylprop-2-yn-1-ol . Fisher Scientific.
-
Importance of PPE in Acetylene Plants . Rexarc.
-
Protective Equipment . American Chemistry Council.
-
SAFETY DATA SHEET for 4-Phenyl-1-butyne . Fisher Scientific.
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog.
-
Essential PPE for Protection Against Liquid Chemicals . SafetyCulture Marketplace AU.
-
SAFETY DATA SHEET for 2-Phenoxyethanol . Actylis Lab Solutions.
-
4-Phenylbut-3-yn-1-ol Safety and Hazards . PubChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
